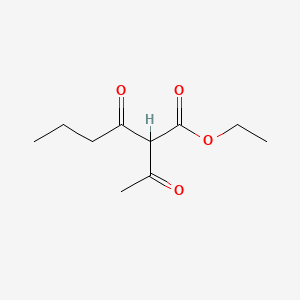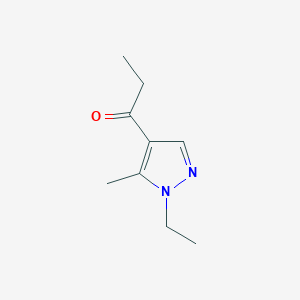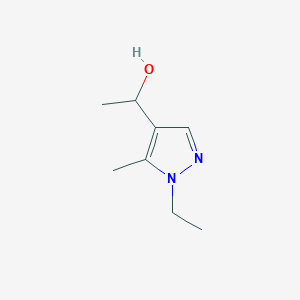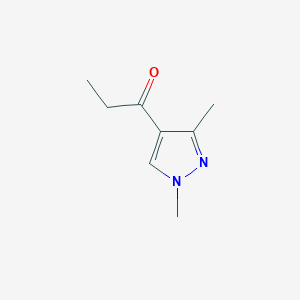
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is characterized by a pyrazole ring substituted with two methyl groups and a propanone group at the 4-position . This compound is used primarily in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimethyl-1H-pyrazole with propanone under acidic or basic conditions . The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency . The use of advanced catalysts and automated systems helps in achieving consistent product quality and minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various pyrazole derivatives.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one can be compared with other similar compounds, such as:
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with an ethanone group instead of propanone.
1-(1,3-dimethyl-1H-pyrazol-4-yl)methanone: Contains a methanone group, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-8(11)7-5-10(3)9-6(7)2/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCJJJHWMIIUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(N=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
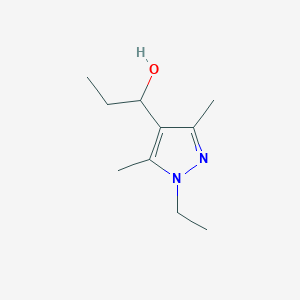
![4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B7763118.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol](/img/structure/B7763125.png)
![2'-Fluoro[1,1'-biphenyl]-3-amine](/img/structure/B7763135.png)
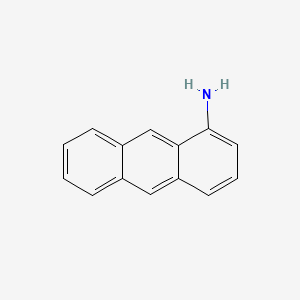
![Methyl 2'-acetyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763147.png)
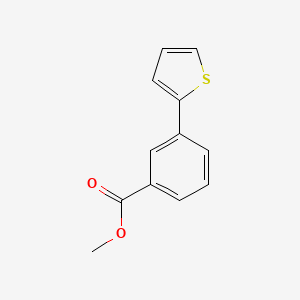
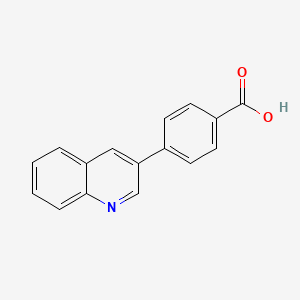
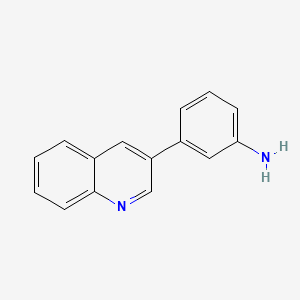
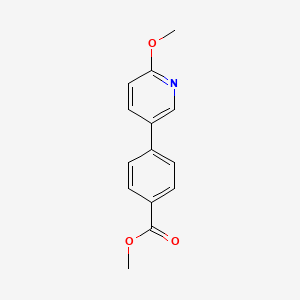
![5-[3-(Trifluoromethyl)phenyl]indole](/img/structure/B7763177.png)
